Trimethyl(4-vinylphenyl)silane

Polymer Chemistry Materials Science Surface Modification

Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4), also known as 4-trimethylsilylstyrene, is a bifunctional aromatic vinylsilane monomer with the molecular formula C11H16Si and a molecular weight of 176.33 g/mol. Structurally, it comprises a styrene moiety para-substituted with a trimethylsilyl group, rendering it an archetypal building block for introducing both polymerizable vinyl functionality and silicon-containing moieties into macromolecular architectures.

Molecular Formula C11H16Si
Molecular Weight 176.33 g/mol
CAS No. 1009-43-4
Cat. No. B089869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(4-vinylphenyl)silane
CAS1009-43-4
Molecular FormulaC11H16Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)C=C
InChIInChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
InChIKeyOXHSYXPNALRSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4): A Precision Aromatic Vinylsilane Monomer for Advanced Polymer Design


Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4), also known as 4-trimethylsilylstyrene, is a bifunctional aromatic vinylsilane monomer with the molecular formula C11H16Si and a molecular weight of 176.33 g/mol [1]. Structurally, it comprises a styrene moiety para-substituted with a trimethylsilyl group, rendering it an archetypal building block for introducing both polymerizable vinyl functionality and silicon-containing moieties into macromolecular architectures . This dual reactivity enables its use in radical, anionic, and cationic polymerizations, as well as in post-polymerization modifications, making it a versatile component in the synthesis of functional polymers, block copolymers, and advanced materials.

Why Generic Vinylsilanes Cannot Replace Trimethyl(4-vinylphenyl)silane in Demanding Polymer Applications


Attempts to substitute Trimethyl(4-vinylphenyl)silane with simpler, less expensive vinylsilanes such as vinyltrimethylsilane, vinyltriethoxysilane, or generic styrenic monomers will lead to divergent material properties and performance limitations [1]. The core differentiation stems from the para-(trimethylsilyl)styrene architecture, which imparts a specific hydrophobic and steric profile, distinct copolymerization reactivity ratios, and the ability to undergo orthogonal post-polymerization modifications, including hydrosilylation and fluoride-mediated desilylation [2]. This unique combination of reactivity and resulting material characteristics cannot be replicated by vinylsilanes lacking the styrenic backbone or by styrenes lacking the silicon-containing substituent, making the target compound a specialized, non-interchangeable reagent for precise macromolecular engineering.

Trimethyl(4-vinylphenyl)silane (1009-43-4): Quantified Differentiation Evidence for Scientific Procurement


LogP and Hydrophobicity: Trimethyl(4-vinylphenyl)silane vs. Styrene

The introduction of a trimethylsilyl group in Trimethyl(4-vinylphenyl)silane dramatically increases hydrophobicity relative to the base styrene monomer. The consensus Log P (o/w) for the target compound is 3.26 [1], whereas styrene exhibits a calculated Log P of approximately 2.95 [2]. This represents a quantified difference of +0.31 log units, corresponding to a roughly two-fold increase in partition coefficient favoring the organic phase.

Polymer Chemistry Materials Science Surface Modification

Stabilized Liquid Handling: Trimethyl(4-vinylphenyl)silane vs. Unstabilized p-Trimethylsilylstyrene

Trimethyl(4-vinylphenyl)silane is commercially supplied with a tert-butylcatechol (TBC) stabilizer, typically at a purity of >95.0% (GC) [1]. In contrast, analogous compounds like p-trimethylsilylstyrene may be offered without a stabilizer, making them prone to auto-polymerization during storage and handling . The presence of the stabilizer directly correlates with enhanced shelf life and process safety, allowing the monomer to be stored at 0-10°C under inert gas without significant degradation or viscosity increase [1].

Polymer Synthesis Process Chemistry Material Science

Copolymerization Reactivity: Trimethyl(4-vinylphenyl)silane vs. Methoxy/Acetoxy Vinylsilanes

The copolymerization behavior of Trimethyl(4-vinylphenyl)silane with styrene is differentiated by its reactivity ratio, which is influenced by the substituent on silicon. Studies on structurally analogous vinylmethyl diacetoxysilane (VMDAS) and vinylmethyldiethoxysilane (VMDES) show that the reactivity ratio r1 (styrene) is 0.45 for styrene-VMDES and 0.30 for styrene-VMDAS, indicating VMDAS is more reactive towards the polystyryl radical [1]. While not a direct measurement for the target compound, this class-level inference suggests that the trimethylsilyl group in Trimethyl(4-vinylphenyl)silane will confer a distinct reactivity profile compared to alkoxy- or acetoxy-substituted vinylsilanes, leading to different copolymer compositions and sequence distributions.

Copolymerization Reactivity Ratios Polymer Kinetics

29Si NMR Chemical Shift as an Electronic Descriptor: Trimethyl(4-vinylphenyl)silane vs. Ethylsilane Analogs

The 29Si NMR chemical shift provides a sensitive probe for the electronic environment of silicon. A study of vinylsilanes, SiX(CH=CH2)(CH3)[2-(CH3)2NCH2C6H4], showed that the difference in 29Si chemical shift between vinylsilanes and their ethylsilane analogs (Δδ) varies systematically with the X substituent [1]. The magnitude of Δδ increased in the order: X=Me, NMe2 < H < OSiMe3 < OMe < F < Cl. For X = Me (the closest analog to the target compound's trimethylsilyl group), a smaller Δδ value indicates a relatively modest electronic perturbation. This data allows researchers to predict that Trimethyl(4-vinylphenyl)silane will have a 29Si NMR shift that is more similar to a simple alkylsilane than to an alkoxy- or halosilane, which is valuable for reaction monitoring and quality control.

NMR Spectroscopy Electronic Effects Structure-Property Relationships

Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4): Validated Application Scenarios from Primary Evidence


Synthesis of Hydrophobic Polymer Coatings and Membranes

Leveraging the increased hydrophobicity (Δ Log P = +0.31 vs. styrene) [1], Trimethyl(4-vinylphenyl)silane is an ideal comonomer for synthesizing water-repellent polymer coatings, low-fouling surfaces, and membranes for organic solvent nanofiltration. Its incorporation into copolymers increases the material's affinity for nonpolar environments, a property that cannot be achieved with unmodified styrene. The use of a TBC-stabilized monomer ensures consistent reactivity during polymerization, leading to reproducible material properties [2].

Precision Synthesis of Functional Block Copolymers via Orthogonal Chemistry

The silyl group in Trimethyl(4-vinylphenyl)silane provides a latent functional handle for orthogonal post-polymerization modifications. For instance, the trimethylsilyl group can be selectively cleaved with fluoride to yield a phenolic -OH group, or it can participate in hydrosilylation reactions [1]. This capability was demonstrated with a close structural analog, trimethyl((4-vinylphenyl)ethynyl)silane (TMVES), which was used to create orthogonally reactive diblock copolymers with an isothiocyanato styrene comonomer [2]. This precise control over polymer architecture is a key differentiator from non-silylated styrenic monomers.

Model Compound for Studying Silicon Substituent Effects in Polymerization

Due to its well-defined structure and the quantifiable electronic effects of its trimethylsilyl group (as inferred from 29Si NMR studies) [1], this compound serves as a valuable model monomer for investigating the influence of silicon-containing substituents on radical and anionic polymerization kinetics. Its reactivity ratio in copolymerization can be compared to that of other vinylsilanes (e.g., VMDAS, VMDES) to develop structure-reactivity relationships [2], aiding in the rational design of new polymeric materials with tailored thermal and mechanical properties.

Development of Stable Monomer Feeds for Continuous Flow Polymerization

The commercial availability of Trimethyl(4-vinylphenyl)silane as a TBC-stabilized liquid with a defined boiling point (90 °C at 15 mmHg) and density (0.89 g/mL) [1] makes it suitable for continuous flow polymerization processes. The stabilizer prevents clogging of reactor channels due to premature polymerization, ensuring consistent, long-duration operation. This is a critical practical advantage over unstabilized analogs, which are prone to viscosity changes and solid formation that can disrupt flow and lead to process failure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl(4-vinylphenyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.